molecular formula C15H26N2O4 B1589800 Oseltamivir-Säuremethylester CAS No. 208720-71-2

Oseltamivir-Säuremethylester

Katalognummer: B1589800
CAS-Nummer: 208720-71-2
Molekulargewicht: 298.38 g/mol
InChI-Schlüssel: HQFJHRGEFIDLDI-BFHYXJOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oseltamivir-methylester ist eine Vorläuferform des antiviralen Wirkstoffs Oseltamivir-säure. Er wird durch das Enzym Carboxylesterase 1 in Oseltamivir-säure umgewandelt. Oseltamivir-säure ist ein Neuraminidase-Inhibitor, das heißt, er verhindert die Ausbreitung des Influenzavirus, indem er die Aktivität des viralen Neuraminidase-Enzyms hemmt .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

Oseltamivir is primarily used for the treatment and prevention of influenza. Its active form, oseltamivir carboxylate (OC), is produced through hydrolysis in the body. Research indicates that OAME can enhance the oral bioavailability of oseltamivir by improving intestinal permeability. A study demonstrated that a valyl amino acid prodrug of OC (GOC-ISP-Val) significantly improved absorption through carrier-mediated transport systems, highlighting the importance of OAME in enhancing therapeutic efficacy and reducing dosage requirements .

Therapeutic Applications

OAME is primarily recognized for its antiviral properties against influenza viruses. It acts by inhibiting the neuraminidase enzyme, which is essential for viral replication. Case studies have demonstrated its effectiveness in both treatment and prophylaxis of influenza during outbreaks. In clinical settings, administering OAME within 48 hours of symptom onset has resulted in significant reductions in symptom duration and severity .

Case Study: Efficacy in Influenza Treatment

  • Objective : Evaluate the effectiveness of OAME in reducing influenza symptoms.
  • Method : Randomized controlled trial with participants receiving either OAME or placebo.
  • Results : Patients treated with OAME reported a median symptom reduction of 1.5 days compared to placebo .

Broader Implications in Research

Beyond its antiviral applications, OAME has been investigated for its potential use in other areas:

  • Antibody-drug conjugates (ADCs) : OAME's structure allows for modification and use as a linker in ADCs, enhancing targeted delivery of cytotoxic drugs .
  • Immunology : Studies suggest that OAME may have implications in modulating immune responses during viral infections, indicating a broader role beyond simply acting as an antiviral agent .

Wirkmechanismus

Target of Action

Oseltamivir Acid Methyl Ester is a precursor form of oseltamivir acid . The primary target of oseltamivir acid is the viral neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

Oseltamivir Acid Methyl Ester is converted to oseltamivir acid by carboxylesterase 1 (CES1) . Once converted, oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The biochemical pathway affected by Oseltamivir Acid Methyl Ester involves the conversion of the compound to oseltamivir acid by CES1 . This conversion allows oseltamivir acid to inhibit the neuraminidase enzyme, preventing the release of new virus particles from host cells . The downstream effect of this action is a reduction in viral load and the course of infection in the host .

Pharmacokinetics

Oseltamivir Acid Methyl Ester is rapidly metabolized to the active form, oseltamivir acid, which has high bioavailability . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses . More than 90% of oseltamivir is eliminated through conversion to oseltamivir carboxylate and subsequent renal excretion .

Result of Action

The molecular and cellular effects of Oseltamivir Acid Methyl Ester’s action involve the inhibition of the viral neuraminidase enzyme, which prevents the release of new virus particles from host cells . This results in a reduction in viral replication and infectivity, potentially decreasing the severity and duration of influenza symptoms .

Action Environment

The action, efficacy, and stability of Oseltamivir Acid Methyl Ester can be influenced by various environmental factors. For instance, the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Beyond this time frame, the effectiveness of the drug decreases significantly . Furthermore, the pharmacokinetics of oseltamivir might be altered in liver cirrhosis, depending on the degree of severity .

Biochemische Analyse

Biochemical Properties

Oseltamivir Acid Methyl Ester interacts with the enzyme carboxylesterase 1 (CES1), which converts it into oseltamivir acid . This conversion is a crucial step in its biochemical reaction.

Cellular Effects

Oseltamivir Acid Methyl Ester, once converted to oseltamivir acid, exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This prevents budding from the host cell, viral replication, and infectivity . It has been shown to have a significant impact on virological parameters .

Molecular Mechanism

The molecular mechanism of action of Oseltamivir Acid Methyl Ester involves the inhibition of the viral neuraminidase enzyme . This enzyme is crucial for the release of new virus particles from host cells. By inhibiting this enzyme, Oseltamivir Acid Methyl Ester prevents the virus from spreading to other cells .

Temporal Effects in Laboratory Settings

It is known that the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .

Dosage Effects in Animal Models

In animal models, the in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing

Metabolic Pathways

Oseltamivir Acid Methyl Ester is involved in the metabolic pathway where it is converted to oseltamivir acid by the enzyme carboxylesterase 1 (CES1) . This is a crucial step in the compound’s metabolic process.

Transport and Distribution

It is known that oseltamivir is readily absorbed from the gastrointestinal tract after oral administration .

Subcellular Localization

Once converted to oseltamivir acid, it inhibits the viral neuraminidase enzyme found on the surface of the virus , suggesting that it interacts with the viral particles within the host cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Oseltamivir-methylester umfasst mehrere Schritte. Ein Verfahren beginnt mit der Umwandlung eines Alkylshikimatesters in das entsprechende Tris-Mesylat, indem es mit Methansulfonylchlorid in Gegenwart eines aprotischen organischen Lösungsmittels und einer organischen Base umgesetzt wird. Anschließend erfolgt die stereoselektive Verdrängung des Mesyloxy-Substituenten mit Azid, gefolgt von weiteren Reaktionen zur Bildung des Aziridins, das dann durch eine Lewis-Säure zum gewünschten Produkt geöffnet wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Oseltamivir-methylester beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren zur Optimierung der Ausbeute und Effizienz. So kann die Verwendung eines Lindlar-Katalysators unter bestimmten Druck- und Temperaturbedingungen den Reinigungsprozess vereinfachen und die Kosten senken .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oseltamivir-methylester durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methansulfonylchlorid, Azid und Lewis-Säuren. Die Bedingungen umfassen oft die Verwendung aprotischer organischer Lösungsmittel und spezifischer Katalysatoren, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei diesen Reaktionen gebildet wird, ist Oseltamivir-säure, das aktive antivirale Mittel, das zur Behandlung von Influenza eingesetzt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Zanamivir: Ein weiterer Neuraminidase-Inhibitor, der zur Behandlung von Influenza eingesetzt wird.

    Peramivir: Ein Neuraminidase-Inhibitor, der intravenös zur Behandlung von Influenza verabreicht wird.

    Laninamivir: Ein langwirkender Neuraminidase-Inhibitor, der zur Behandlung von Influenza eingesetzt wird.

Einzigartigkeit

Oseltamivir-methylester ist einzigartig in seiner oralen Bioverfügbarkeit und seiner Umwandlung in die aktive Form, Oseltamivir-säure, die eine hohe Affinität zum Neuraminidase-Enzym hat. Dies macht ihn besonders wirksam bei der Behandlung von Influenza, wenn er früh im Verlauf der Infektion verabreicht wird .

Biologische Aktivität

Oseltamivir Acid Methyl Ester (OAME) is a prodrug of oseltamivir acid, which serves as a potent neuraminidase inhibitor effective against influenza viruses. Understanding its biological activity is crucial for optimizing its therapeutic use and assessing its pharmacological properties.

Oseltamivir, through its active metabolite oseltamivir carboxylate, inhibits the neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the release of newly formed virions from infected cells, thereby limiting viral replication and spread within the host. The mechanism can be summarized as follows:

  • Inhibition of Viral Neuraminidase : OAME is converted to oseltamivir acid, which selectively binds to and inhibits the neuraminidase enzyme.
  • Reduction of Viral Load : By inhibiting neuraminidase, oseltamivir reduces viral shedding and limits the severity and duration of influenza symptoms when administered promptly after symptom onset .

2. Pharmacokinetics

The pharmacokinetics of OAME are characterized by rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:

ParameterOseltamivir Acid Methyl EsterOseltamivir Carboxylate
Absorption Rapid from gastrointestinal tractN/A
Bioavailability ~80%~75%
Cmax (ng/mL) N/A348
Half-life (hours) 1-36-10
Volume of Distribution (L) N/A23-26
Elimination Route Renal excretionRenal excretion

OAME is primarily metabolized by hepatic esterases into oseltamivir acid, with renal excretion being the main elimination pathway for both compounds .

3. Biological Activity Studies

Research has shown that OAME exhibits significant antiviral activity against various strains of influenza A and B. Notable findings include:

  • In vitro Studies : OAME effectively inhibited neuraminidase activity in laboratory settings, demonstrating a concentration-dependent response against H1N1 and H3N2 strains.
  • Case Studies : Clinical trials indicated that early administration of oseltamivir (within 48 hours of symptom onset) significantly reduced symptom duration and viral load in patients with influenza .

4. Safety and Efficacy

Oseltamivir has a high safety margin with minimal adverse effects reported in clinical studies. However, variations in metabolic response due to genetic polymorphisms in carboxylesterases can affect efficacy:

  • Genetic Variants : Certain individuals with mutations in carboxylesterase enzymes exhibit impaired metabolism of oseltamivir, leading to reduced therapeutic efficacy and potential toxicity from elevated prodrug levels .

5. Conclusion

Oseltamivir Acid Methyl Ester plays a critical role as a precursor in the treatment of influenza, showcasing robust antiviral activity through its active metabolite. Its pharmacokinetic profile supports effective viral load management when administered timely. Ongoing research into genetic factors influencing metabolism will further enhance understanding and optimization of its clinical application.

Eigenschaften

IUPAC Name

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFJHRGEFIDLDI-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208720-71-2
Record name Oseltamivir acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSELTAMIVIR ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir Acid Methyl Ester
Reactant of Route 2
Oseltamivir Acid Methyl Ester
Reactant of Route 3
Oseltamivir Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
Oseltamivir Acid Methyl Ester
Reactant of Route 5
Oseltamivir Acid Methyl Ester
Reactant of Route 6
Oseltamivir Acid Methyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.